molecular formula C6H7NO2 B13809916 Pyridin-3-ylmethanediol

Pyridin-3-ylmethanediol

Cat. No.: B13809916
M. Wt: 125.13 g/mol
InChI Key: CTZBYLVHJHSEPX-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethanediol is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methanediol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-ylmethanediol typically involves the functionalization of the pyridine ring. One common method is the hydroxymethylation of pyridine derivatives. This can be achieved through the reaction of pyridine with formaldehyde and a reducing agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of catalysts such as palladium or platinum on carbon can facilitate the hydroxymethylation reaction, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-ylmethanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form pyridin-3-ylmethanol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Pyridin-3-ylmethanoic acid or pyridin-3-ylmethanal.

    Reduction: Pyridin-3-ylmethanol.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Pyridin-3-ylmethanediol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: this compound derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Pyridin-3-ylmethanediol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their conformation and function.

Comparison with Similar Compounds

    Pyridin-2-ylmethanediol: Similar structure but with the methanediol group at the 2-position.

    Pyridin-4-ylmethanediol: Methanediol group at the 4-position.

    Pyridin-3-ylmethanol: Lacks one hydroxyl group compared to Pyridin-3-ylmethanediol.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of two hydroxyl groups provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

pyridin-3-ylmethanediol

InChI

InChI=1S/C6H7NO2/c8-6(9)5-2-1-3-7-4-5/h1-4,6,8-9H

InChI Key

CTZBYLVHJHSEPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(O)O

Origin of Product

United States

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